Cas no 2229296-09-5 (tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate)

Tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate is a specialized carbamate derivative featuring a fluorinated hydroxyethyl group and a methoxy-substituted phenyl ring. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural motifs, which may enhance bioactivity or serve as a synthetic intermediate. The tert-butyl carbamate group provides stability and facilitates further functionalization, while the fluorine atom and hydroxyl group offer potential for hydrogen bonding and metabolic modulation. Its well-defined structure makes it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound is typically handled under controlled conditions to ensure purity and reactivity.
tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate structure
2229296-09-5 structure
商品名:tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate
CAS番号:2229296-09-5
MF:C14H20FNO4
メガワット:285.311307907104
CID:6463926
PubChem ID:165712672

tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate
    • EN300-1887697
    • tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate
    • 2229296-09-5
    • インチ: 1S/C14H20FNO4/c1-14(2,3)20-13(18)16-9-5-6-12(19-4)10(7-9)11(17)8-15/h5-7,11,17H,8H2,1-4H3,(H,16,18)
    • InChIKey: BTRLPMWGMCBTLX-UHFFFAOYSA-N
    • ほほえんだ: FCC(C1C(=CC=C(C=1)NC(=O)OC(C)(C)C)OC)O

計算された属性

  • せいみつぶんしりょう: 285.13763628g/mol
  • どういたいしつりょう: 285.13763628g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1887697-0.1g
tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate
2229296-09-5
0.1g
$1183.0 2023-09-18
Enamine
EN300-1887697-10g
tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate
2229296-09-5
10g
$5774.0 2023-09-18
Enamine
EN300-1887697-0.25g
tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate
2229296-09-5
0.25g
$1235.0 2023-09-18
Enamine
EN300-1887697-5.0g
tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate
2229296-09-5
5g
$3894.0 2023-06-01
Enamine
EN300-1887697-0.05g
tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate
2229296-09-5
0.05g
$1129.0 2023-09-18
Enamine
EN300-1887697-2.5g
tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate
2229296-09-5
2.5g
$2631.0 2023-09-18
Enamine
EN300-1887697-10.0g
tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate
2229296-09-5
10g
$5774.0 2023-06-01
Enamine
EN300-1887697-1g
tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate
2229296-09-5
1g
$1343.0 2023-09-18
Enamine
EN300-1887697-0.5g
tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate
2229296-09-5
0.5g
$1289.0 2023-09-18
Enamine
EN300-1887697-1.0g
tert-butyl N-[3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenyl]carbamate
2229296-09-5
1g
$1343.0 2023-06-01

tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate 関連文献

tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2229296-09-5 and Product Name: tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate

The compound identified by the chemical abstracts service number CAS No. 2229296-09-5 and commercially known as tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development, particularly in the realm of targeted therapies and bioavailability enhancement.

At the core of understanding this compound lies its molecular structure, which is characterized by a tert-butyl carbamate moiety linked to a phenyl ring substituted with a 2-fluoro-1-hydroxyethyl side chain and a 4-methoxy group. The presence of these functional groups imparts unique physicochemical properties that make it an attractive candidate for further investigation. Specifically, the fluoro substituent is known to enhance metabolic stability, while the hydroxyethyl group introduces polarity, potentially improving solubility and bioavailability.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic behavior of such compounds. Studies utilizing molecular dynamics simulations have shown that the tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate exhibits favorable interactions with biological targets, suggesting its potential as an intermediate in the synthesis of novel therapeutic agents. These simulations have also highlighted the compound's stability under various physiological conditions, which is a critical factor in drug design.

In the context of medicinal chemistry, the synthesis of this compound involves multi-step organic transformations, including nucleophilic substitution reactions and carbamate formation. The use of fluorinated precursors has been particularly noteworthy, as fluorine atoms can significantly influence both the reactivity and selectivity of chemical reactions. This has led to more efficient synthetic routes, reducing both the cost and environmental impact of producing such compounds on an industrial scale.

The role of fluorine in pharmaceuticals extends beyond mere structural modification; it also plays a crucial role in modulating drug-receptor interactions. For instance, fluoro-substituted carbamates have been shown to exhibit enhanced binding affinity to certain enzymes and receptors, making them valuable scaffolds for drug discovery. The tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate is no exception, with preliminary binding studies indicating strong interactions with targets relevant to inflammatory diseases and cancer.

Current research in this area is focused on exploring the compound's potential as a prodrug or a key intermediate in the synthesis of more complex molecules. Prodrug strategies leverage pharmacokinetic advantages such as improved absorption or distribution while converting into active drugs within the body. The structural features of this compound make it an ideal candidate for such approaches, particularly given its stability and solubility profile.

The integration of machine learning techniques into drug discovery has accelerated the identification of promising candidates like tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate. By analyzing vast datasets, these algorithms can predict biological activity with high accuracy, guiding researchers toward compounds that are most likely to succeed in clinical trials. This interdisciplinary approach has already led to several breakthroughs in developing new therapeutic agents.

Furthermore, the environmental impact of pharmaceutical synthesis is increasingly being considered alongside efficacy and safety. Green chemistry principles emphasize sustainable practices that minimize waste and hazardous byproducts. The synthesis of this compound exemplifies these principles through its use of relatively benign reagents and efficient reaction pathways. Such innovations are essential for ensuring that pharmaceutical development remains viable long-term without compromising ecological integrity.

Evaluation of this compound's potential also involves assessing its toxicity profile through various in vitro and in vivo assays. Preliminary toxicity studies have shown that tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate exhibits low acute toxicity at therapeutic doses, suggesting its safety for further development. However, long-term studies are necessary to fully understand any delayed or cumulative effects that might arise from repeated exposure.

The future directions for research on this compound include exploring its mechanism of action in greater detail and identifying potential off-target effects that could influence its therapeutic utility or safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive these investigations forward, leveraging expertise across multiple disciplines including organic chemistry, biochemistry, pharmacology, and computational biology.

In conclusion,tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate (CAS No. 2229296-09-5) represents a promising candidate for further development in pharmaceutical applications due to its unique structural features and favorable physicochemical properties. Advances in synthetic methodologies coupled with innovative computational approaches continue to enhance our ability to design molecules with tailored biological activities efficiently.

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